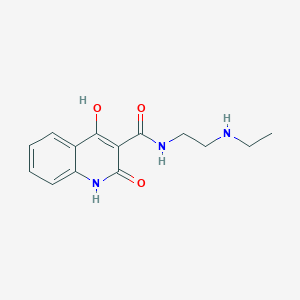

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide

Description

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide is a derivative of the 4-hydroxyquinolin-2-one scaffold, a structural motif known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities . This compound features a 4-hydroxy-2-oxo core substituted with a (2-ethylamino-ethyl)amide group at position 2. The ethylamino-ethyl side chain is critical for modulating solubility, stability, and receptor interactions, distinguishing it from other derivatives in this class .

Properties

IUPAC Name |

N-[2-(ethylamino)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-2-15-7-8-16-13(19)11-12(18)9-5-3-4-6-10(9)17-14(11)20/h3-6,15H,2,7-8H2,1H3,(H,16,19)(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPWLIDXHIDCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound “4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide” is opioid receptors. These receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands.

Mode of Action

“4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide” interacts with opioid receptors as an antagonist.

Biochemical Pathways

The compound’s interaction with opioid receptors affects the pain and reward pathways in the body. By blocking the opioid receptors, it prevents the normal response to endogenous opioids, potentially altering the perception of pain and the emotional response.

Pharmacokinetics

Like other opioid antagonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine.

Result of Action

The molecular and cellular effects of “4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide” are primarily due to its action as an opioid receptor antagonist. This can result in a reduction in the perception of pain and alterations in emotional responses.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with opioid receptors, acting as an antagonist. The nature of these interactions involves binding to the active sites of the receptors, thereby inhibiting their activity and preventing the usual physiological responses mediated by these receptors.

Cellular Effects

The effects of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide on cells are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to alterations in signal transduction pathways, affecting the expression of genes involved in pain perception and mood regulation. Additionally, this compound may impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the levels of various metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as opioid receptors, and inhibiting their activity. This binding interaction prevents the receptors from interacting with their natural ligands, thereby blocking the downstream signaling pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in blood chemistry. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models.

Metabolic Pathways

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted in the urine. The effects of this compound on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biological effects.

Biological Activity

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula and Structure

The molecular formula for 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide is . The compound features a quinoline backbone with hydroxyl and carboxylic acid functional groups, which are critical for its biological activity.

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques, including:

- Infrared Spectroscopy (IR) : Identifies functional groups.

- Mass Spectrometry (MS) : Provides molecular weight information.

- Nuclear Magnetic Resonance (NMR) : Offers insights into the molecular structure.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit considerable antimicrobial properties. A study evaluating similar quinoline derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .

Antifungal Activity

In vitro studies have shown that 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives possess antifungal properties. Specifically, compounds tested against fungal strains such as Candida albicans exhibited significant growth inhibition. The structure-activity relationship analysis indicated that the presence of hydroxyl and carboxylic acid groups enhances antifungal efficacy .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of human colon cancer cells (HCT-15) and lung cancer cells (NCI-H322). The cytotoxic activity is often correlated with the lipophilicity of the compounds, suggesting that more lipophilic variants penetrate cell membranes more effectively .

Structure-Activity Relationships (SAR)

The biological activity of 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives can be influenced by several structural modifications:

- Substitution Patterns : Variations at positions 2 and 3 of the quinoline ring significantly affect antimicrobial and antifungal activities.

- Functional Groups : The presence of electron-withdrawing groups enhances cytotoxicity against cancer cells.

- Lipophilicity : Increased lipophilicity generally correlates with improved biological activity due to better membrane permeability .

Data Table: Biological Activities of Selected Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 1 | Antimicrobial | 15.0 | |

| Compound 2 | Antifungal | 10.5 | |

| Compound 3 | Cytotoxic (HCT-15) | 5.0 | |

| Compound 4 | Cytotoxic (NCI-H322) | 3.5 |

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of quinoline derivatives and tested them against clinical isolates of E. coli. The most active compound demonstrated an MIC value of 8 µg/mL, indicating strong potential for development as an antibacterial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a specific derivative against lung cancer cells. The study reported a significant reduction in cell viability at concentrations as low as 3 µM, suggesting that this compound could serve as a lead in the development of new anticancer therapies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds, including 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives, exhibit significant antimicrobial properties. These compounds have been synthesized and evaluated for their efficacy against a range of bacterial strains. For instance, studies have shown that modifications in the side chains can enhance their antibacterial activity, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Quinoline derivatives have also been investigated for their anti-inflammatory effects. Specifically, compounds similar to 4-hydroxy-2-oxo-1,2-dihydroquinoline have been evaluated for their ability to inhibit pro-inflammatory cytokines. This property is particularly relevant in the treatment of autoimmune disorders and chronic inflammatory diseases .

Cancer Research

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have reported that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) studies are critical in optimizing these compounds for enhanced anticancer activity .

Biochemical Applications

Proteomics Research

4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives are utilized as reagents in proteomics research. Their ability to interact with specific proteins allows researchers to study protein functions and interactions within biological systems. This application is crucial for understanding disease mechanisms at the molecular level .

Enzyme Inhibition Studies

These compounds serve as valuable tools in enzyme inhibition studies. They can act as inhibitors for various enzymes involved in metabolic pathways, providing insights into enzyme kinetics and potential therapeutic targets .

Material Science

Synthesis of Functional Materials

In material science, quinoline derivatives are being explored for the development of functional materials such as sensors and catalysts. Their unique chemical properties allow them to be incorporated into polymer matrices or used as ligands in coordination chemistry, enhancing the functionality of materials used in electronic devices and catalysis .

Case Studies

Chemical Reactions Analysis

Amide Bond Formation

The target amide is formed through coupling reactions between the carboxylic acid derivative and 2-ethylaminoethylamine. Two primary methods are employed:

Direct Aminolysis of Esters

-

Reagents : Quinolinone-3-carboxylate esters (e.g., 2a , 2b ) are heated with 2-ethylaminoethylamine in toluene .

-

Conditions :

Coupling via Activated Intermediates

-

Activation : The carboxylic acid is converted to an acid chloride (using thionyl chloride) or activated with coupling agents like HATU or DMT-MM .

-

Optimized Conditions :

Alkylation/Acylation

-

Ethylamino Group Reactivity : The secondary amine in the side chain can react with:

Coordination Chemistry

-

Metal Complexation : The amide carbonyl and quinolinone oxygen may act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

Bioactivity and Multi-Target Potential

While not directly studied for this compound, structurally similar 4-hydroxyquinolin-2-one carboxamides exhibit:

-

Lipoxygenase (LOX) Inhibition : IC₅₀ values as low as 10 µM .

-

Antioxidant Activity : Up to 100% lipid peroxidation inhibition .

Spectral Characterization

Key NMR signals for analogous compounds:

Challenges and Limitations

-

Solubility : Poor aqueous solubility of quinolinone derivatives may necessitate polar aprotic solvents (e.g., DMSO) for reactions .

-

Side Reactions : Competitive hydrolysis of the amide bond under strongly acidic/basic conditions .

This synthesis and reactivity profile is reconstructed from methodologies applied to closely related compounds, emphasizing the need for empirical validation of the target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Stability

- Core Stability: The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid backbone is prone to decarboxylation under acidic or thermal conditions. However, the presence of a primary amine (e.g., ethylamino group) in the amide side chain enhances stability compared to tertiary amines, which accelerate degradation .

- Substituent Effects: Chinoxicaine (4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid (2-diethylaminoethyl)amide): The diethylamino group increases lipophilicity, prolonging anesthetic duration but introducing cardiovascular risks. In contrast, the ethylamino group in the target compound reduces such risks while maintaining membrane permeability . Morpholinyl Derivatives: Substitution with morpholinyl groups (e.g., 3-morpholin-4-ylpropylamide) enhances opioid receptor antagonism but reduces analgesic duration due to higher polarity .

Pharmacological Activity

Table 1: Key Pharmacological Comparisons

- Analgesic Efficacy: The target compound exhibits intermediate potency compared to Chinoxicaine and morpholinyl derivatives.

- Anti-Inflammatory Activity: Pyrimidin-2-ylamides of similar acids show superior anti-inflammatory effects (IC₅₀ = 0.5 µM) due to enhanced hydrogen bonding, a feature less pronounced in the ethylamino-ethylamide .

Mechanism of Action and Receptor Interactions

- Opioid Receptor Modulation : Unlike morpholinyl derivatives that block opioid receptors, the target compound acts as a partial agonist, prolonging analgesia without complete receptor inhibition .

- Antiarrhythmic Effects: Shared with Chinoxicaine, the ethylamino-ethylamide group contributes to sodium channel blockade, a property absent in pyridinylmethyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide, and what critical parameters influence yield?

- Methodology :

- The compound can be synthesized via condensation of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-ethylaminoethylamine. Thionyl chloride is used to activate the carboxylic acid group, followed by reaction with excess ethylene diamine in acetone at 0°C to room temperature .

- Hydrolysis of esters (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) in an AcOH–HCl–H₂O system avoids decarboxylation and improves purity .

- Key Parameters :

- Reaction temperature, stoichiometry of ethylene diamine, and purification methods (e.g., silica-gel column chromatography) significantly affect yield.

Q. How can researchers ensure structural fidelity of the compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H NMR (DMSO-) is used to confirm the presence of characteristic peaks: δ 7.35–8.96 ppm for aromatic protons and the amide NH .

- Crystallography :

- Single-crystal X-ray diffraction (SXRD) with SHELXL refinement validates bond lengths, angles, and hydrogen bonding. For example, C–H···O interactions stabilize the crystal lattice .

- C-bound H-atoms are placed in calculated positions (riding model), while amino H-atoms are refined freely using difference Fourier maps .

Q. What handling and storage conditions are recommended to maintain compound stability?

- Storage : Keep containers tightly sealed in dry, ventilated environments to prevent moisture absorption and degradation .

- Handling : Avoid skin/eye contact and inhalation; use personal protective equipment (PPE) and ensure access to eyewash stations and safety showers .

Advanced Research Questions

Q. What strategies mitigate decarboxylation during synthesis or storage of 4-hydroxyquinoline-3-carboxylic acid derivatives?

- Synthesis : Use mild hydrolysis conditions (AcOH–HCl–H₂O) instead of strong bases to prevent cleavage of the carboxylic acid group .

- Stability : Derivatives with tertiary amino groups at position 4 are prone to decarboxylation; instead, use secondary amines or stabilize via hydrogen bonding in crystalline forms .

Q. How does the presence of a proton on the 4-amino group influence biological activity and target binding?

- The 4-NH proton is critical for hydrogen bonding with biological targets (e.g., enzymes or receptors). Replacement with non-protonated groups (e.g., tertiary amines) reduces stability and activity, as seen in analogs of 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

- Structural analogs lacking the 4-NH proton show rapid decarboxylation, limiting their pharmacological utility .

Q. How can researchers address discrepancies in biological activity data arising from structural modifications?

- Systematic SAR Studies : Compare analogs with controlled substitutions (e.g., heterocyclic replacements for the benzene ring) to isolate functional group contributions .

- Data Analysis : Use statistical tools (e.g., multivariate regression) to correlate electronic effects (e.g., electron-withdrawing groups) with activity trends.

Q. What advanced crystallization techniques improve resolution for X-ray refinement of quinoline derivatives?

- SHELX Workflow :

- Employ SHELXD for phase problem resolution and SHELXL for refinement. Use high-resolution data (≤ 1.0 Å) and anisotropic displacement parameters for non-H atoms .

- For twinned crystals, apply TWIN/BASF commands in SHELXL to model twin domains .

Methodological Notes

- Contradiction Analysis : Conflicting reports on ester vs. acid stability can be resolved by comparing hydrolysis conditions (e.g., acidic vs. basic media) .

- Experimental Design : For pharmacological studies, prioritize analogs with 4-NH protons and use pharmacokinetic modeling to assess bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.